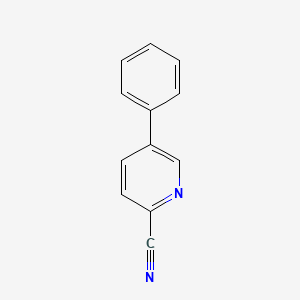

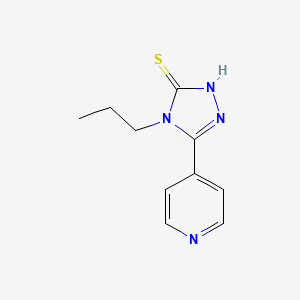

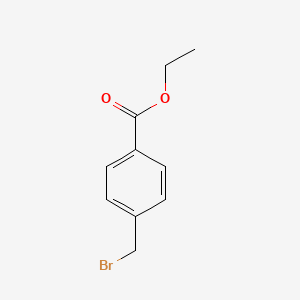

![molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2](/img/structure/B1268778.png)

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,4-Triazoles can be synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis

The 1,2,4-triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups . This ring structure is often found in pharmaceuticals and biologically important compounds .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium(II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. They are generally characterized by relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and 1,2,4-triazole compounds can potentially help in dealing with the escalating problems of microbial resistance .

Antifungal Agents

1,2,4-Triazole compounds are also used in antifungal medications. For example, Fluconazole, a common antifungal medication, contains a 1,2,4-triazole group .

Anti-inflammatory Agents

1,2,4-Triazole compounds have been found to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Agents

Research has shown that 1,2,4-triazole compounds can exhibit antioxidant activities . They could be used in the development of new antioxidant drugs or supplements.

Analgesic Agents

1,2,4-Triazole compounds have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.

Anticancer Agents

1,2,4-Triazole compounds have shown potential in the fight against cancer . They have been used in drug-discovery studies against cancer cells .

Biochemical Probes

1H-1,2,4-Triazole-3-thiol, a related compound, has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Synthesis of Other Compounds

1,2,4-Triazole compounds are often used as building blocks in the synthesis of other complex compounds . They can be used to create a wide range of other compounds with diverse structures and properties .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNIZALMTWHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359553 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

23282-94-2 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

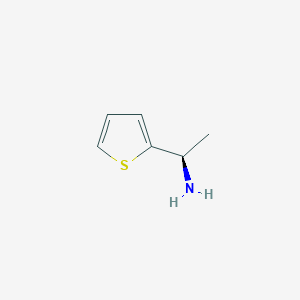

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

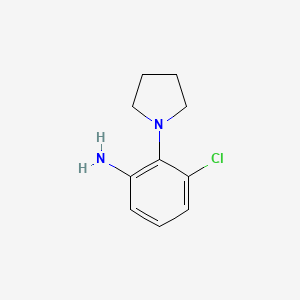

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

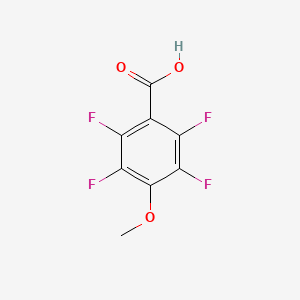

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)